molecular formula C20H20N2OS B5119165 N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Cat. No. B5119165
M. Wt: 336.5 g/mol
InChI Key: QQZZAMIUQXPRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, commonly known as MTIP, is a small molecule antagonist of the melanocortin-4 receptor (MC4R). The MC4R is a G protein-coupled receptor that plays a crucial role in regulating energy homeostasis, feeding behavior, and body weight. MTIP has been extensively studied for its potential therapeutic applications in the treatment of obesity and other metabolic disorders.

Mechanism of Action

MTIP acts as a selective antagonist of the N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, which is predominantly expressed in the hypothalamus. The N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide plays a crucial role in regulating energy homeostasis, feeding behavior, and body weight. Activation of the N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a decrease in food intake and an increase in energy expenditure. MTIP blocks the binding of α-MSH to the N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, thereby inhibiting its downstream signaling pathway and leading to an increase in food intake and a decrease in energy expenditure.
Biochemical and Physiological Effects
MTIP has been shown to have several biochemical and physiological effects in animal models. Preclinical studies have demonstrated that MTIP can reduce food intake, body weight, and improve glucose homeostasis in animal models of obesity and diabetes. MTIP has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, the exact mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

MTIP has several advantages and limitations for lab experiments. One of the main advantages is its selectivity for the N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, which allows for more targeted studies of its effects on energy homeostasis and feeding behavior. However, one of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, MTIP has a relatively short half-life, which can limit its efficacy in long-term studies.

Future Directions

There are several future directions for research on MTIP. One potential direction is to investigate its effects on other physiological systems, such as the immune system and the gut microbiome. Another potential direction is to develop more potent and selective N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide antagonists that can overcome the limitations of MTIP. Additionally, more studies are needed to fully understand the mechanisms underlying the anxiolytic and antidepressant-like effects of MTIP. Finally, clinical trials are needed to evaluate the safety and efficacy of MTIP in humans.

Synthesis Methods

MTIP can be synthesized using a modified version of the Hantzsch thiazole synthesis. The reaction involves the condensation of 2-mercaptobenzothiazole with 4-methylacetophenone and 3-phenylpropanal in the presence of acetic acid and ammonium acetate. The resulting product is then purified using column chromatography to obtain pure MTIP.

Scientific Research Applications

MTIP has been extensively studied for its potential therapeutic applications in the treatment of obesity and other metabolic disorders. Several preclinical studies have demonstrated that MTIP can reduce food intake, body weight, and improve glucose homeostasis in animal models of obesity and diabetes. MTIP has also been shown to have anxiolytic and antidepressant-like effects in animal models.

properties

IUPAC Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-14-8-11-17(12-9-14)19-15(2)24-20(22-19)21-18(23)13-10-16-6-4-3-5-7-16/h3-9,11-12H,10,13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZZAMIUQXPRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.